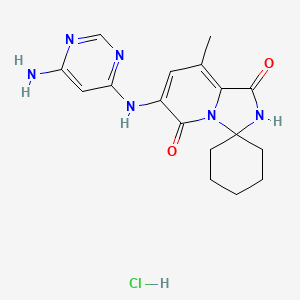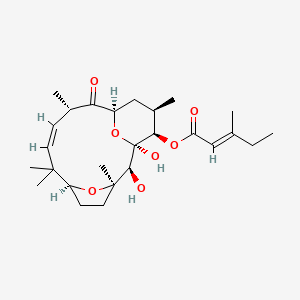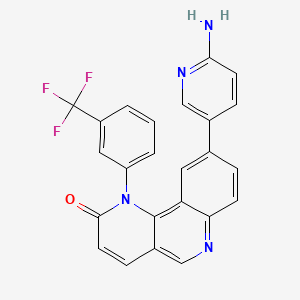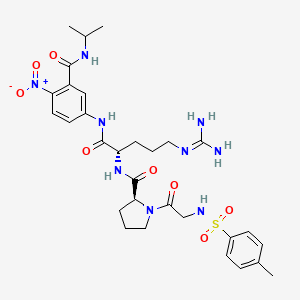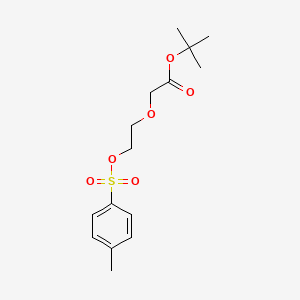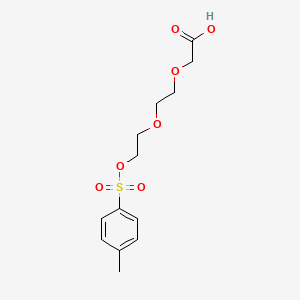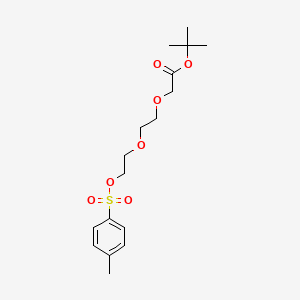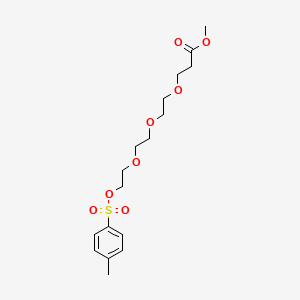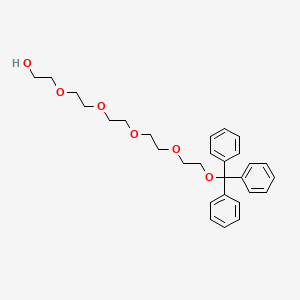
Tr-PEG6
概要
説明
Synthesis Analysis
Tr-PEG6 is used in the synthesis of antibody-drug conjugates (ADCs). In vitro ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .Molecular Structure Analysis
The molecular formula of Tr-PEG6 is C29H36O6 . The exact mass is 480.25 and the molecular weight is 480.600 .Chemical Reactions Analysis
The Thermo Scientific MS(PEG) n series consists of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds .Physical And Chemical Properties Analysis
Tr-PEG6 is a solid powder . It is soluble in DMSO . The elemental analysis shows that it contains C, 72.48; H, 7.55; O, 19.97 .科学的研究の応用
Gene and Drug Delivery Systems : PEG and its derivatives are major components in gene and drug delivery systems, particularly for transporting miRNA and siRNA in vitro. They interact with RNA through both hydrophilic and hydrophobic contacts, affecting RNA stability, aggregation, and particle formation (Froehlich et al., 2012).
Biofunctionalization of Gold Nanorods : PEG derivatives are used to functionalize gold nanorods (GNRs), an approach crucial for biosensing applications. This process involves creating strong Au–S bonds by introducing sulfhydryl groups onto the surface of GNRs, improving the efficacy of functionalized GNRs and enhancing sensitivity in target detection (Wang et al., 2017).
Nanoparticle-Based Drug and Gene Delivery : PEGylation, the process of coating nanoparticle surfaces with PEG, is extensively studied for improving drug and gene delivery efficiency. This technique prolongs systemic circulation time and shields against various biological barriers (Suk et al., 2016).
Photothermally Enhanced Photodynamic Therapy : PEG-functionalized graphene oxide is used to enhance photodynamic therapy (PDT) for cancer treatment. This approach increases intracellular trafficking of photosensitizers, leading to improved cancer cell destruction (Tian et al., 2011).
Osmotic Stress Studies in Plant Tissue Cultures : In plant science, PEG is used to mimic osmotic stress in tissue cultures, providing insights into water stress responses and cell cycle checkpoint regulation (Elmaghrabi et al., 2017).
Peptide and Protein PEGylation : PEGylation of peptides and proteins enhances their stability, circulation time, and efficacy by shielding from proteolytic enzymes and avoiding rapid renal filtration. This has implications for pharmaceutical and biotechnical applications (Roberts et al., 2002).
Translational Research in Medicine : PEG and its derivatives play a role in translational research (TR), facilitating the translation of basic scientific discoveries into practical applications in medicine (Hörig & Pullman, 2004).
Cellular and Molecular Biology : PEG derivatives influence cellular and molecular responses, such as cell cycle progression and gene expression, particularly in the context of quantum dot toxicity studies (Zhang et al., 2006).
Safety And Hazards
特性
IUPAC Name |
2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTIZOCQZVDVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710418 | |
| Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tr-PEG6 | |
CAS RN |
141282-24-8 | |
| Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


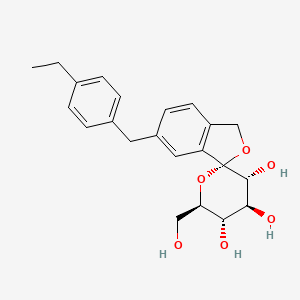
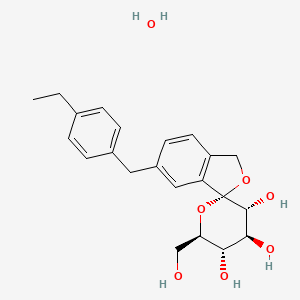
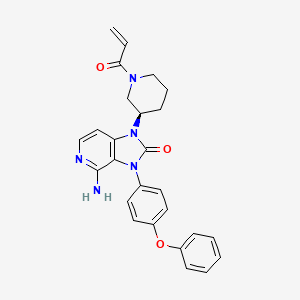
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)
